
1,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)hexane-1,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)hexane-1,6-dione is an organic compound characterized by the presence of two pyrazole rings attached to a hexane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)hexane-1,6-dione typically involves the reaction of 3,5-dimethylpyrazole with hexane-1,6-dione under controlled conditions. One common method includes:
Starting Materials: 3,5-dimethylpyrazole and hexane-1,6-dione.
Reaction Conditions: The reaction is often carried out in a solvent such as dichloromethane or ethanol, with a catalyst like acetic acid.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for mixing, heating, and purification.
Análisis De Reacciones Químicas
Types of Reactions
1,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)hexane-1,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated pyrazole derivatives.
Aplicaciones Científicas De Investigación
1,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)hexane-1,6-dione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or a bioactive molecule.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which 1,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)hexane-1,6-dione exerts its effects depends on its application:
Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Metal Complex Formation: Acts as a chelating agent, binding to metal ions and forming stable complexes.
Bioactivity: Interacts with cellular targets, potentially affecting signaling pathways and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
1,6-bis(1H-pyrazol-1-yl)hexane-1,6-dione: Lacks the methyl groups on the pyrazole rings.
1,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)hexane-2,5-dione: Has different positions for the carbonyl groups.
Uniqueness
1,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)hexane-1,6-dione is unique due to the presence of methyl groups on the pyrazole rings, which can influence its reactivity and binding properties. This structural feature may enhance its stability and specificity in forming complexes or interacting with biological targets.
Propiedades
Fórmula molecular |
C16H22N4O2 |
|---|---|
Peso molecular |
302.37 g/mol |
Nombre IUPAC |
1,6-bis(3,5-dimethylpyrazol-1-yl)hexane-1,6-dione |
InChI |
InChI=1S/C16H22N4O2/c1-11-9-13(3)19(17-11)15(21)7-5-6-8-16(22)20-14(4)10-12(2)18-20/h9-10H,5-8H2,1-4H3 |
Clave InChI |
PVQVHVOFNNSYPT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C(=O)CCCCC(=O)N2C(=CC(=N2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116105.png)
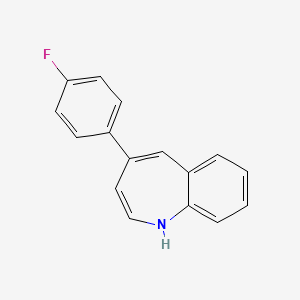
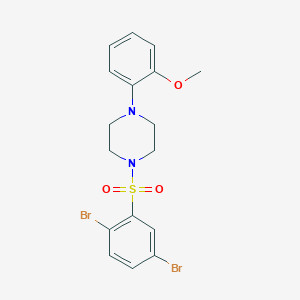

![[17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12116136.png)


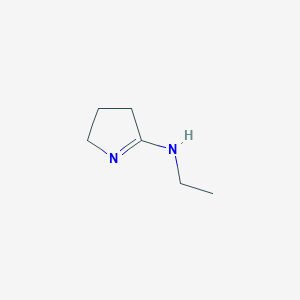
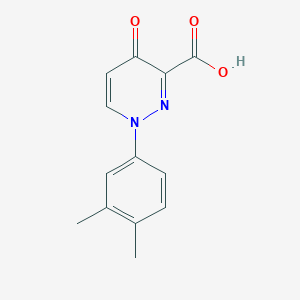
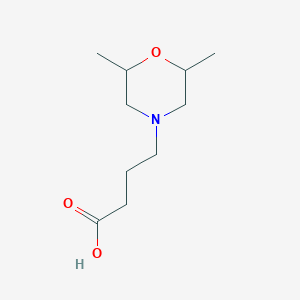
![(1Z)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-3-(4-methoxyphenyl)propan-2-one](/img/structure/B12116170.png)


